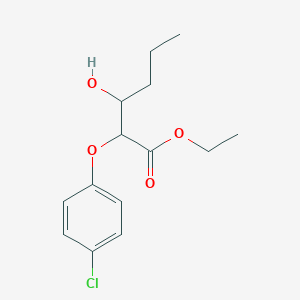![molecular formula C21H39O10P B14205122 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid CAS No. 845726-64-9](/img/structure/B14205122.png)
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an oxabicyclo and a phosphoric acid moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octan-2-ol typically involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of the oxabicyclo structure .
Industrial Production Methods
While specific industrial production methods for 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxabicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Oxabicyclo[5.1.0]octan-2-ol include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient reactions.
Major Products Formed
The major products formed from the reactions of 8-Oxabicyclo[5.1.0]octan-2-ol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid has several scientific research applications:
Chemistry: The compound is used in organic synthesis for constructing complex molecular architectures.
Biology: It can be used as a building block for biologically active molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid involves its interaction with various molecular targets and pathways. The oxabicyclo moiety can participate in ring-opening reactions, while the phosphoric acid group can engage in phosphorylation reactions. These interactions can modulate biological pathways and contribute to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the ring size and functional groups.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure, used in various synthetic applications.
Uniqueness
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid is unique due to its combination of an oxabicyclo structure and a phosphoric acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
845726-64-9 |
|---|---|
Molekularformel |
C21H39O10P |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
8-oxabicyclo[5.1.0]octan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C7H12O2.H3O4P/c3*8-5-3-1-2-4-6-7(5)9-6;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4) |
InChI-Schlüssel |
IHVHBYJEPXVERD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(O2)C(C1)O.C1CCC2C(O2)C(C1)O.C1CCC2C(O2)C(C1)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


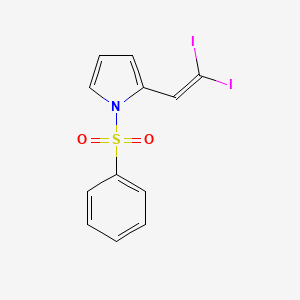
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
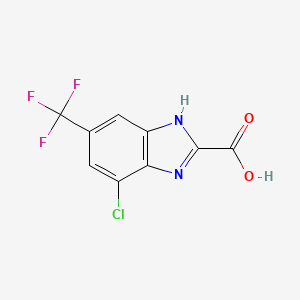
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
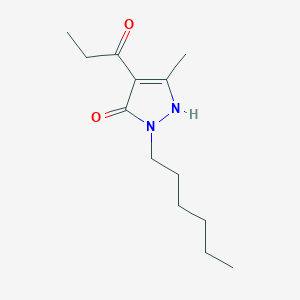
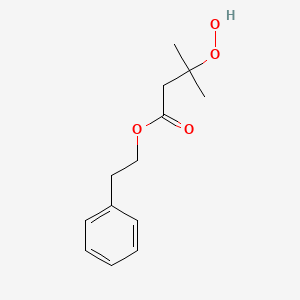
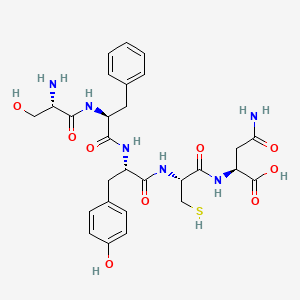
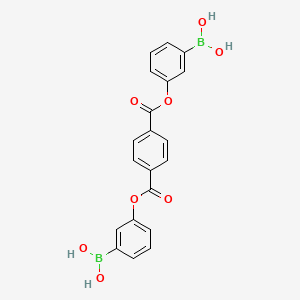
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
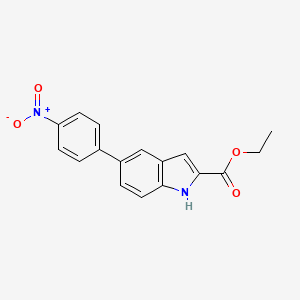
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
